Differential Chemoattractant Potency: 7β,25-OHC Exhibits Reduced EBI2 Agonism Compared to 7α,25-OHC
7β,25-dihydroxycholesterol is a significantly weaker chemoattractant for EBI2-expressing cells than its stereoisomer 7α,25-dihydroxycholesterol. This difference is critical for researchers studying EBI2-mediated immune cell positioning, as the 7α isomer is a potent and selective agonist (EC50=140 pM; Kd=450 pM) [1], whereas the 7β isomer acts as a low-efficacy ligand, enabling studies of partial agonism or antagonist development .
| Evidence Dimension | Chemoattractant activity for EBI2 receptor |
|---|---|
| Target Compound Data | Weaker chemoattractant (qualitative comparison) |
| Comparator Or Baseline | 7α,25-dihydroxycholesterol: EC50 = 140 pM, Kd = 450 pM (potent agonist) |
| Quantified Difference | Significantly reduced potency; 7β,25-OHC is described as a 'weaker chemoattractant' in direct comparison. |
| Conditions | EBI2-expressing immune cell migration assays; functional activation studies |
Why This Matters
This stereospecific difference defines distinct research utility: 7α,25-OHC is the tool for studying full EBI2 activation, while 7β,25-OHC is essential for probing partial agonism, biased signaling, or for use as a control in EBI2 pathway studies.
- [1] TargetMol. Product Datasheet: 7α,25-Dihydroxycholesterol. View Source
